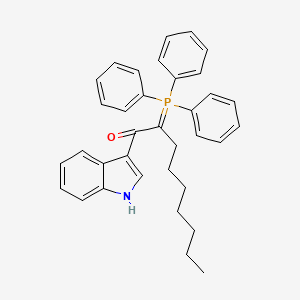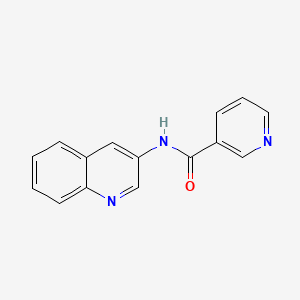
N-quinolin-3-ylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-quinolin-3-ylpyridine-3-carboxamide, also known as QPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. QPA belongs to the class of quinoline-based compounds that possess a diverse range of biological activities.
Mechanism of Action
The exact mechanism of action of N-quinolin-3-ylpyridine-3-carboxamide is not fully understood. However, it has been suggested that N-quinolin-3-ylpyridine-3-carboxamide exerts its biological effects by inhibiting certain enzymes and proteins that are involved in various cellular processes. N-quinolin-3-ylpyridine-3-carboxamide has also been shown to modulate the expression of certain genes that are involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-quinolin-3-ylpyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. N-quinolin-3-ylpyridine-3-carboxamide has also been shown to inhibit the replication of certain viruses, such as hepatitis C virus and human immunodeficiency virus. In addition, N-quinolin-3-ylpyridine-3-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-quinolin-3-ylpyridine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. N-quinolin-3-ylpyridine-3-carboxamide can also be easily modified to create analogs with different biological activities. However, N-quinolin-3-ylpyridine-3-carboxamide has some limitations for lab experiments. It is toxic at high concentrations, and its effects on normal cells and tissues are not fully understood.
Future Directions
There are several future directions for the research on N-quinolin-3-ylpyridine-3-carboxamide. One direction is to further investigate its potential use in the treatment of cancer and viral infections. Another direction is to study its effects on neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on developing N-quinolin-3-ylpyridine-3-carboxamide analogs with improved biological activities and reduced toxicity.
Synthesis Methods
N-quinolin-3-ylpyridine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 3-aminopyridine and 2-chloroquinoline-3-carboxylic acid. The reaction is catalyzed by a base, such as potassium carbonate, in the presence of an organic solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain N-quinolin-3-ylpyridine-3-carboxamide as a white solid.
Scientific Research Applications
N-quinolin-3-ylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to possess anticancer, antiviral, and anti-inflammatory properties. N-quinolin-3-ylpyridine-3-carboxamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-quinolin-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(12-5-3-7-16-9-12)18-13-8-11-4-1-2-6-14(11)17-10-13/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXURZPIILZXOIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-quinolin-3-ylpyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B7543674.png)
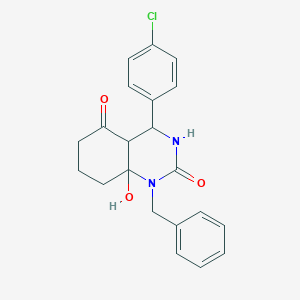
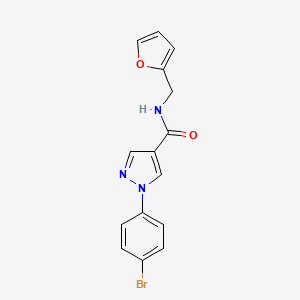
![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B7543679.png)
![2-{[3-(4-Methoxyphenyl)propanoyl]amino}-5-morpholin-4-ylbenzoic acid](/img/structure/B7543682.png)

![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7543690.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B7543727.png)
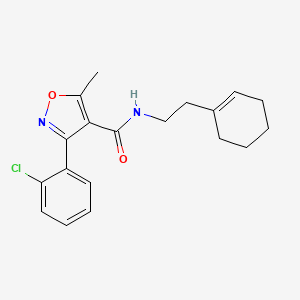
![2-{[(4-fluorobenzyl)(2-methoxyethyl)amino]methyl}-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543742.png)

